

Technical Support Center: Addressing Off-Target Effects of Fluorinated Azepane Compounds

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Compound of Interest

Compound Name: 5,5-Difluoro-3-methylazepane;hydrochloride
CAS No.: 2253640-28-5
Cat. No.: B2776915

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated azepane compounds. The azepane scaffold is a privileged structure in modern medicinal chemistry, prized for the conformational flexibility that allows its derivatives to interact with a wide range of biological targets.[1][2] The strategic incorporation of fluorine is a well-established method to enhance critical drug-like properties, including metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][4]

However, the very properties that make this combination attractive can also present significant challenges. The unique electronic nature of fluorine can alter a molecule's binding profile in unpredictable ways, while the flexibility of the azepane ring can permit binding to unintended proteins.[5][6] These "off-target" effects are a primary source of unexpected toxicity and can lead to the failure of promising drug candidates.[7][8]

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the development of fluorinated azepane compounds. Our goal is to equip you with the knowledge and experimental strategies to

anticipate, identify, and mitigate off-target effects, ultimately leading to the design of safer and more effective therapeutics.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions regarding the challenges and strategies associated with fluorinated azepane compounds.

Q1: Why is fluorine incorporation often described as a "double-edged sword" for target selectivity?

A: This is a critical concept in medicinal chemistry. On one hand, fluorine is an invaluable tool. Its high electronegativity and the strength of the carbon-fluorine (C-F) bond can be used to block sites of metabolism, improve binding affinity through favorable electrostatic interactions, and fine-tune the acidity (pKa) of nearby functional groups to optimize cell permeability and target engagement.^{[9][10]} These benefits often lead to more potent and pharmacokinetically robust compounds.^[3]

The "other edge of the sword" is that these same properties can introduce new, unintended interactions. Altering the electronic distribution of a molecule can create unforeseen binding opportunities with proteins structurally unrelated to the intended target.^[11] For example, a strategically placed fluorine might enhance binding to the desired kinase, but it could also inadvertently create a hydrogen bond with a key residue in an ion channel, leading to cardiotoxicity. Therefore, while fluorination can enhance selectivity, it can also shift it, making comprehensive off-target profiling essential.^{[4][12]}

Q2: What are the most common off-target liabilities for azepane-based compounds?

A: The conformational flexibility of the seven-membered azepane ring is its key strength and a potential liability.^{[1][5]} This flexibility allows it to adopt numerous shapes, increasing the probability that it will fit into various binding pockets. While there is no universal rule, certain protein families are more common off-targets for azepane-containing molecules:

- **Central Nervous System (CNS) Targets:** The azepane scaffold is found in many CNS-active agents. Consequently, there is a known propensity for these compounds to interact with monoamine transporters (such as those for dopamine and norepinephrine) and various G-

protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors.[13]
[14]

- Kinases: The azepane ring can serve as a scaffold that mimics the hinge-binding motifs of many kinase inhibitors. This can lead to broad, off-target activity across the kinome.
- hERG Ion Channel: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target for many drugs due to its role in cardiac repolarization. Compounds with basic nitrogen atoms (like in the azepane ring) and sufficient lipophilicity—a property often increased by fluorination—are at higher risk of binding to hERG and causing potentially fatal arrhythmias.

Q3: What is the difference between in silico, in vitro, and cell-based off-target screening, and when should I use each?

A: These three approaches represent a tiered strategy for identifying off-target effects, each with unique strengths. They should be used in combination throughout the drug discovery process.

Screening Method	Description	Pros	Cons	Best Used For...
In Silico (Computational)	Uses computer algorithms to predict potential off-target interactions based on the compound's 2D or 3D structure, chemical similarity to known binders, and binding pocket comparisons.[7] [15]	Fast, cost-effective, broad proteome coverage.[16]	Predictive, not definitive; can generate false positives/negatives.	Early-stage hit-to-lead and lead optimization to prioritize experimental testing and flag potential liabilities before synthesis.
In Vitro (Biochemical)	The compound is tested directly against a panel of purified proteins (e.g., kinases, GPCRs, enzymes) in biochemical or binding assays. [17]	Provides direct evidence of interaction; highly quantitative (K _i , IC ₅₀).	Can be expensive; limited by panel size; lacks biological context (e.g., cell permeability).	Lead optimization to confirm in silico predictions and systematically profile against known liability targets (e.g., safety panels). [18]
Cell-Based (Cellular)	The compound's effect is assessed in living cells to understand its impact in a physiological context. This includes	High biological relevance; accounts for permeability and efflux; can reveal unexpected functional consequences.	Mechanistically complex; identifying the specific off-target can be challenging.	Late-stage lead optimization and preclinical development to confirm that in vitro activity translates to a desired cellular effect and to

phenotypic
screens and
target
engagement
assays like
CETSA.[18]

uncover
unexpected
phenotypes.

Q4: When should I start screening for off-target effects in my project?

A: As early as possible. Early identification of off-target interactions is a cornerstone of modern, efficient drug discovery. It allows researchers to reduce safety-related attrition rates in later, more expensive preclinical and clinical development stages.[7][16] A typical strategy involves:

- Hit-to-Lead: Use in silico models to flag potential liabilities for initial hits.
- Lead Optimization: Begin broad in vitro safety screening (e.g., against a CEREP-style panel) as soon as a lead series is established. Use the data to guide Structure-Activity Relationship (SAR) studies to design out liabilities while improving on-target potency.[17][19]
- Preclinical Candidate Selection: Conduct more extensive cell-based and in vivo toxicity studies to ensure a clean profile before committing to costly IND-enabling studies.[20][21]

Part 2: Troubleshooting Guides

This section provides structured, step-by-step guidance for specific experimental challenges.

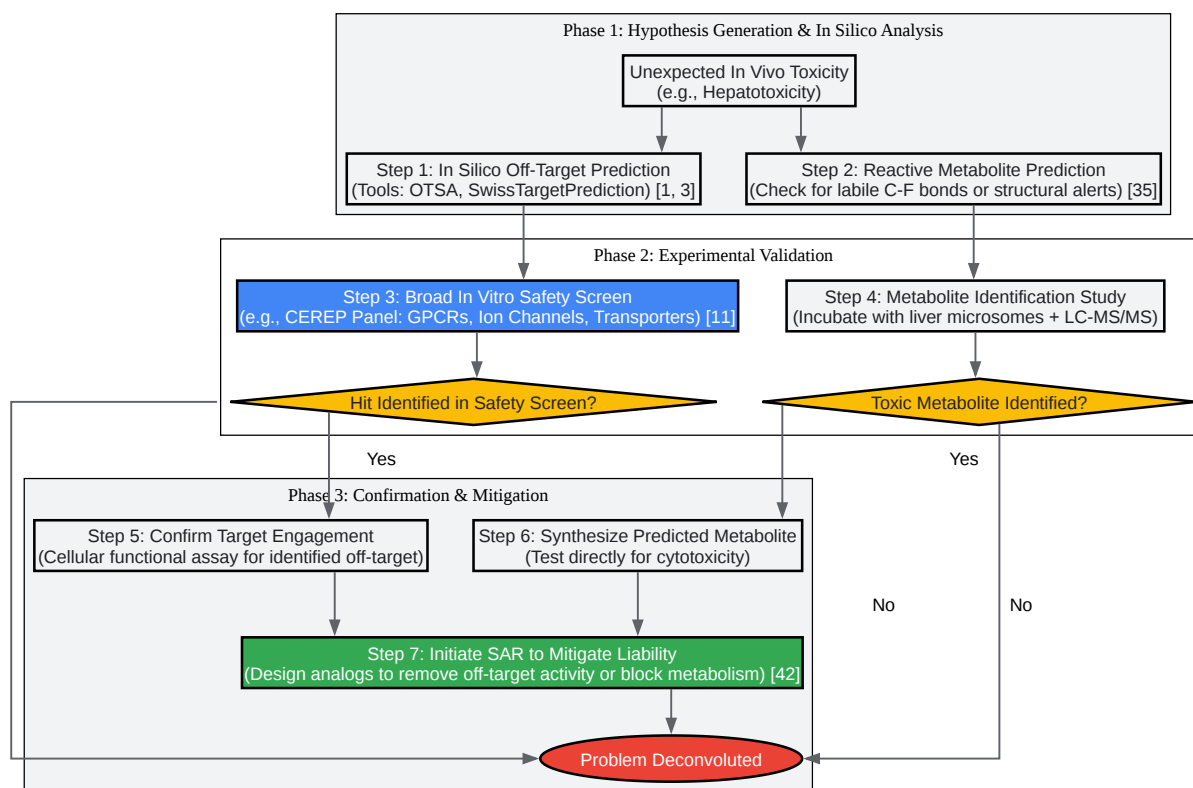
Guide 1: Unexpected Toxicity Observed in In Vivo Models

- Scenario: My lead fluorinated azepane was potent and selective in a panel of 50 kinases in vitro, but it shows significant hepatotoxicity in my 7-day rat toxicology study. How do I identify the cause?
- Analysis and Workflow: In vivo toxicity can arise from three primary sources: 1) exaggerated on-target pharmacology, 2) a specific off-target interaction, or 3) the formation of a reactive metabolite. Given the clean in vitro kinase profile, an un-tested off-target or a metabolic issue are the most likely culprits. The C-F bond, while strong, can sometimes be metabolized,

potentially leading to toxic byproducts like fluoroacetate under specific biological conditions.

[22]

The following workflow provides a systematic approach to deconvoluting the root cause.



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Workflow for Deconvoluting In Vivo Toxicity.

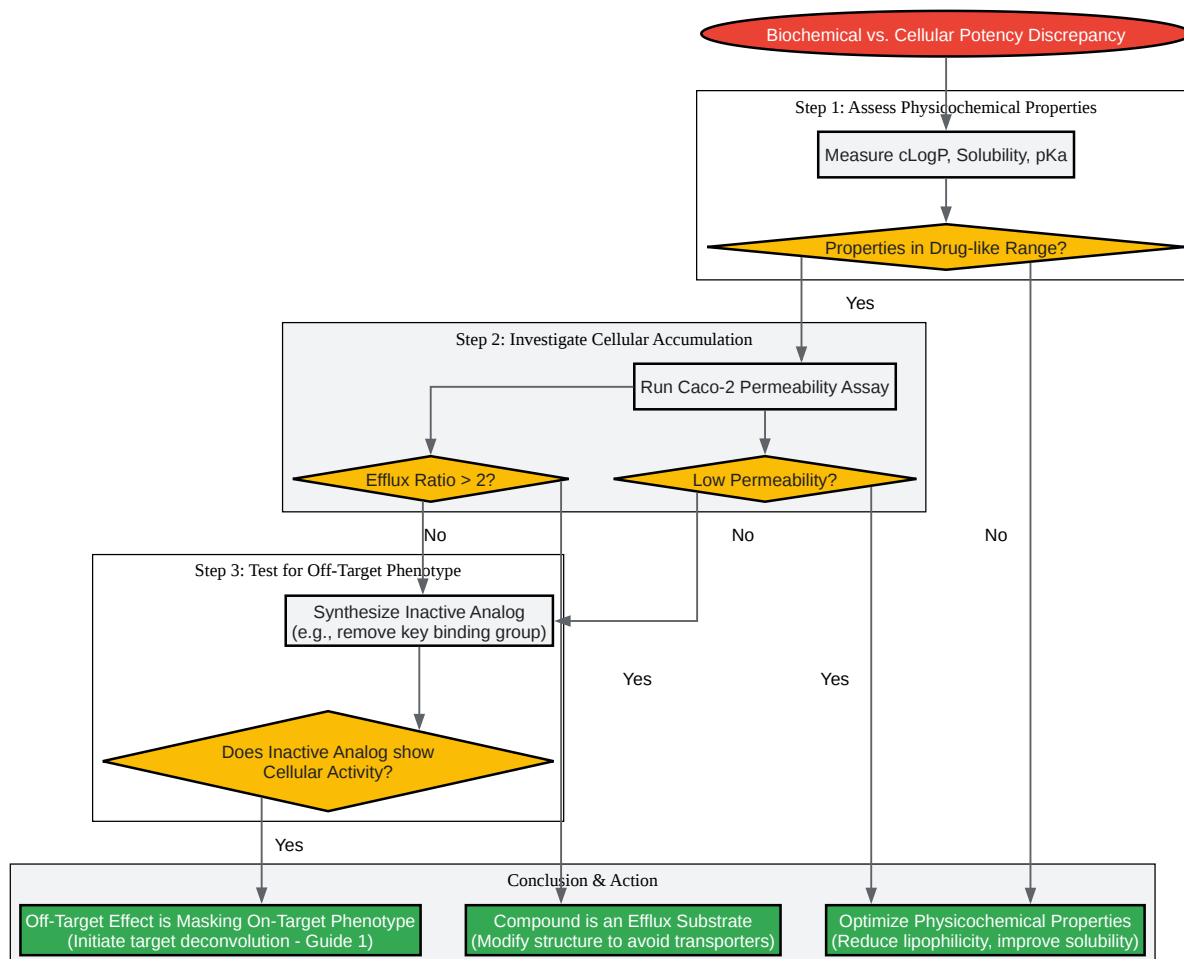
Step-by-Step Protocol:

- **In Silico Analysis:** Begin with computational tools to generate hypotheses. Use platforms that predict off-target binding based on chemical similarity and structural features to create a list of potential protein culprits.[7][16] Simultaneously, analyze the molecule for metabolic soft spots, paying close attention to the fluorinated positions.
- **Broad In Vitro Screening:** Do not rely on your targeted kinase panel. Submit the compound to a comprehensive safety panel that includes a wide range of GPCRs, ion channels, and transporters.[17] This is the most direct way to identify a specific, high-affinity off-target interaction that was previously untested.
- **Metabolite Identification:** Incubate your compound with human and rat liver microsomes. Analyze the resulting mixture by high-resolution mass spectrometry to see if the parent compound is converted into potentially toxic species.[22]
- **Confirmation and SAR:** If a credible off-target is identified from the safety screen, confirm its engagement and functional effect in a relevant cellular assay. If a metabolite is implicated, synthesize it and test its toxicity directly. Use this information to drive a new round of synthesis, creating analogs designed specifically to reduce off-target binding or block the metabolic pathway while preserving on-target activity.[23]

Guide 2: Discrepancy Between Biochemical and Cellular Assay Data

- **Scenario:** My fluorinated azepane has an IC₅₀ of 10 nM against the purified target enzyme. However, in a cell-based assay measuring downstream pathway modulation, the EC₅₀ is over 1 μM. What is causing this drop-off?
- **Analysis and Workflow:** A significant drop-off in potency between a biochemical and a cellular assay points to a problem with the compound's ability to reach and engage its target in a complex biological environment. The primary culprits are poor physicochemical properties (leading to low permeability), active removal from the cell by efflux transporters, or a dominant off-target effect that masks the on-target phenotype. Fluorination can increase lipophilicity (cLogP), which can sometimes decrease solubility or make the compound a better substrate for efflux pumps.[3][24]

The following logical workflow helps diagnose the issue.



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